(2,4-Dimethylphenyl)(phenyl)methanethiol

Description

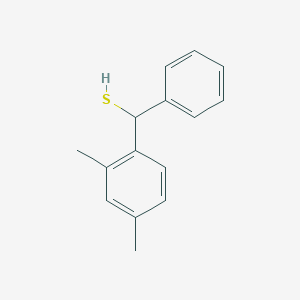

(2,4-Dimethylphenyl)(phenyl)methanethiol is a sulfur-containing aromatic compound characterized by a central methanethiol group (-CH₂SH) bonded to two substituted phenyl rings: a 2,4-dimethylphenyl group (para-methyl and ortho-methyl substituents) and an unsubstituted phenyl group. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula |

C15H16S |

|---|---|

Molecular Weight |

228.4 g/mol |

IUPAC Name |

(2,4-dimethylphenyl)-phenylmethanethiol |

InChI |

InChI=1S/C15H16S/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 |

InChI Key |

NEDZIBWFJYMGEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)S)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)(phenyl)methanethiol can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired thiol compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(phenyl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding sulfides.

Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

(2,4-Dimethylphenyl)(phenyl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(phenyl)methanethiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to various biological and chemical effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

- Steric Effects : The 2,4-dimethylphenyl group imposes significant steric hindrance, reducing reactivity in crowded environments but improving thermal stability.

- Electronic Effects: Methyl groups act as weak electron donors, slightly increasing electron density on the aromatic ring, which may influence metal-ligand interactions in coordination chemistry .

Biological Activity

The compound (2,4-Dimethylphenyl)(phenyl)methanethiol , also known as 2,4-dimethylphenyl phenylmethanethiol , is a member of the thiol family, characterized by the presence of a thiol (-SH) functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two aromatic rings (2,4-dimethylphenyl and phenyl) attached to a methanethiol group. The presence of methyl groups on the aromatic ring can influence the electronic properties and reactivity of the compound.

Antimicrobial Properties

Recent studies have indicated that compounds containing thiol groups exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways. For instance, research has shown that certain thiols can inhibit bacterial growth by forming disulfide bonds with essential cellular proteins.

Table 1: Antimicrobial Activity of Thiol Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 75 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism includes the induction of apoptosis through oxidative stress and modulation of signaling pathways.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated an IC50 value of approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells, suggesting significant anticancer activity.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative damage in cells.

- Protein Modification : Thiols can react with electrophilic sites on proteins, altering their function and stability.

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a lead compound in drug development. Its unique structure allows for modifications that could enhance its biological activity or reduce toxicity.

Synthesis and Derivatives

The synthesis of derivatives based on this compound is an area of active research. Modifications can include changing the position or type of substituents on the aromatic rings or altering the thiol group to explore structure-activity relationships.

Table 2: Synthesized Derivatives and Their Biological Activities

| Derivative | Biological Activity |

|---|---|

| 2-Methyl-(2,4-dimethylphenyl)(phenyl)methanethiol | Enhanced anticancer activity |

| 4-Chloro-(2,4-dimethylphenyl)(phenyl)methanethiol | Increased antimicrobial potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.